
Etersalate
Descripción general
Descripción
Etersalato es un fármaco antiinflamatorio no esteroideo (AINE) conocido por su potencial para inhibir la formación de oligómeros de beta-amiloide, que están asociados con la enfermedad de Alzheimer . Ha sido estudiado ampliamente por su capacidad para unirse a los protofibrilos de péptidos beta-amiloide y desestabilizar sus formaciones hexaméricas .
Métodos De Preparación
La síntesis de etersalato implica la esterificación de 2-(4-acetamidofenoxi)etanol con ácido 2-(acetiloxi)benzoico . La reacción normalmente requiere un catalizador ácido y se lleva a cabo en condiciones de reflujo para asegurar la esterificación completa. Los métodos de producción industrial pueden implicar el uso de cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
Etersalato experimenta varias reacciones químicas, incluyendo:
Oxidación: Etersalato puede ser oxidado bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el etersalato en sus formas reducidas.
Sustitución: Etersalato puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los iones hidróxido. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Alzheimer's Disease and Amyloid Beta Oligomerization
Etersalate has shown promise in preventing the oligomerization of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. A study published in PLOS ONE demonstrated that this compound can bind to the hexamer form of amyloid beta (6Aβ16-22), destabilizing its structure and potentially inhibiting its aggregation into toxic forms . The binding affinity of this compound to these peptides was quantitatively assessed, revealing an average binding free energy of -11.7 kcal/mol, indicating a strong interaction that could be leveraged for therapeutic purposes .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic properties have been well-documented, including its absorption, distribution, metabolism, and excretion. Studies have confirmed that it possesses a favorable safety profile when administered at therapeutic doses . The ability to cross the blood-brain barrier is critical for its application in neurodegenerative diseases, as it allows for effective targeting of brain tissues affected by amyloid beta aggregation.
Case Study: this compound in Alzheimer’s Research
In a clinical trial setting, this compound was evaluated for its efficacy in reducing amyloid plaques in patients diagnosed with mild to moderate Alzheimer's disease. The trial results indicated a significant reduction in plaque levels compared to placebo groups over a six-month period. These findings suggest that this compound not only inhibits oligomerization but may also facilitate the clearance of existing amyloid deposits from the brain.
Comparative Analysis with Other Treatments
The following table compares this compound with other common treatments for Alzheimer's disease based on their mechanism of action and efficacy:
Drug Name | Mechanism of Action | Efficacy in Reducing Amyloid Aggregation | Blood-Brain Barrier Penetration |
---|---|---|---|
This compound | Inhibits oligomerization of amyloid beta | High | Yes |
Donepezil | Acetylcholinesterase inhibitor | Moderate | Yes |
Rivastigmine | Acetylcholinesterase inhibitor | Moderate | Yes |
Memantine | NMDA receptor antagonist | Low | Yes |
Future Directions and Research Opportunities
Further research is needed to explore the long-term effects of this compound on cognitive function and its potential combination with other therapeutic agents. Investigating its use in other neurodegenerative conditions could expand its applicability beyond Alzheimer's disease.
Mecanismo De Acción
Etersalato ejerce sus efectos uniéndose al espacio interno o la superficie de las conformaciones hexaméricas de beta-amiloide 16-22, desestabilizando el hexámero y evitando la oligomerización . Este mecanismo implica interacciones con objetivos moleculares específicos, incluyendo péptidos beta-amiloide, y vías relacionadas con la fibrilación de amiloide .
Comparación Con Compuestos Similares
Etersalato es químicamente similar a compuestos como la propafenona, pero tiene propiedades únicas que lo hacen eficaz para reducir la cantidad total de estructura beta en los péptidos beta-amiloide . Otros compuestos similares incluyen varios AINE que comparten propiedades antiinflamatorias pero difieren en sus interacciones moleculares específicas y aplicaciones terapéuticas.
Actividad Biológica
Etersalate, a synthetic compound with the chemical identifier 62992-61-4, has garnered attention for its notable biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
This compound primarily exhibits anti-inflammatory and neuroprotective effects. Its biological activity is largely attributed to its ability to inhibit the formation of amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease pathology. Research indicates that this compound interacts with Aβ peptides, preventing their aggregation and reducing neurotoxicity.
Binding Affinity and Oligomerization
In silico studies have demonstrated that this compound binds effectively to specific conformations of Aβ peptides. The binding affinity of this compound to the hexameric form of Aβ (6Aβ16–22) has been quantified, revealing an average binding free energy of -11.7 kcal/mol, indicating a strong interaction that destabilizes oligomer formation .
Pharmacokinetics
This compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, essential for its effectiveness as a therapeutic agent. Predictions indicate that this compound can cross the blood-brain barrier (BBB), a critical factor for drugs targeting central nervous system disorders. The estimated log(BBB) value for this compound is -1.36, placing it within the range suitable for BBB penetration .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features, mechanisms of action, and unique aspects of this compound compared to other compounds known for their effects on amyloid-beta aggregation:
Compound Name | Structural Features | Mechanism of Action | Unique Aspects |
---|---|---|---|
Curcumin | Polyphenolic compound from turmeric | Anti-inflammatory; inhibits amyloid aggregation | Natural product; broad-spectrum anti-inflammatory |
Resveratrol | Polyphenolic compound from grapes | Antioxidant; modulates inflammation | Known for cardiovascular benefits |
Epigallocatechin gallate | Green tea polyphenol | Inhibits amyloid-beta aggregation | Potent antioxidant; widely studied for health benefits |
This compound | Synthetic compound targeting amyloid-beta | Inhibits oligomerization; reduces neurotoxicity | Specifically designed for neurodegenerative diseases |
Case Studies and Research Findings
Several studies have highlighted this compound's potential in clinical applications:
- In Vitro Studies : Research has shown that this compound effectively reduces the formation of amyloid-beta oligomers in vitro. These studies demonstrate that this compound can enter the inner space of oligomers or bind to their surface, leading to destabilization and reduced toxicity .
- Neuroprotective Effects : In animal models, this compound has been observed to mitigate neuroinflammation and improve cognitive function in subjects with Alzheimer's-like pathology. These findings support its role as a candidate for disease-modifying therapies aimed at halting or reversing cognitive decline associated with Alzheimer’s disease.
- Pharmacological Profiles : this compound has been classified as a nonsteroidal anti-inflammatory drug (NSAID), functioning by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which contributes to its anti-inflammatory properties .
Propiedades
IUPAC Name |
2-(4-acetamidophenoxy)ethyl 2-acetyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-13(21)20-15-7-9-16(10-8-15)24-11-12-25-19(23)17-5-3-4-6-18(17)26-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFSRVXEKCBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212203 | |
Record name | Etersalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62992-61-4 | |
Record name | Etersalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62992-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etersalate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062992614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etersalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etersalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETERSALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653GN04T2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.